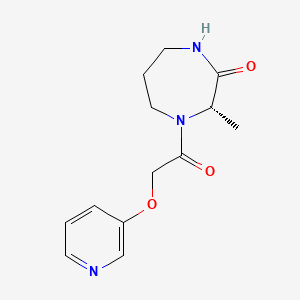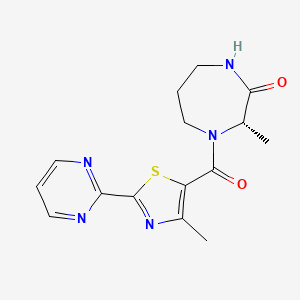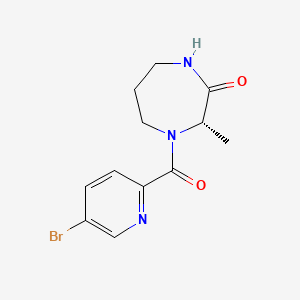
(3S)-3-methyl-4-(2-pyridin-3-yloxyacetyl)-1,4-diazepan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S)-3-methyl-4-(2-pyridin-3-yloxyacetyl)-1,4-diazepan-2-one, also known as P3O, is a novel compound that has been synthesized and studied for its potential applications in scientific research. The compound belongs to the class of diazepanones, which have been shown to have a wide range of biological activities.
Wissenschaftliche Forschungsanwendungen
(3S)-3-methyl-4-(2-pyridin-3-yloxyacetyl)-1,4-diazepan-2-one has been studied for its potential applications in scientific research, particularly in the field of neuroscience. The compound has been shown to have anxiolytic and sedative effects in animal models, making it a potential candidate for the treatment of anxiety disorders. This compound has also been shown to have anticonvulsant effects, suggesting that it may be useful in the treatment of epilepsy.
Wirkmechanismus
The exact mechanism of action of (3S)-3-methyl-4-(2-pyridin-3-yloxyacetyl)-1,4-diazepan-2-one is not fully understood, but it is believed to act as a positive allosteric modulator of the gamma-aminobutyric acid (GABA) receptor. GABA is the main inhibitory neurotransmitter in the brain, and drugs that enhance its activity have been shown to have anxiolytic and sedative effects.
Biochemical and Physiological Effects:
This compound has been shown to have anxiolytic, sedative, and anticonvulsant effects in animal models. The compound has also been shown to increase the duration of pentobarbital-induced sleep, suggesting that it may have hypnotic effects as well. This compound has not been studied extensively in humans, so its effects on human physiology are not well understood.
Vorteile Und Einschränkungen Für Laborexperimente
(3S)-3-methyl-4-(2-pyridin-3-yloxyacetyl)-1,4-diazepan-2-one has several advantages for use in lab experiments. It is a novel compound that has not been extensively studied, so it may have unique properties that make it useful for research. The compound is also relatively easy to synthesize, making it readily available for use in experiments.
One limitation of this compound is that its effects on human physiology are not well understood, so caution should be taken when interpreting data from animal models. Additionally, this compound has not been studied extensively in vivo, so its pharmacokinetics and pharmacodynamics are not well understood.
Zukünftige Richtungen
There are several potential future directions for research on (3S)-3-methyl-4-(2-pyridin-3-yloxyacetyl)-1,4-diazepan-2-one. One area of interest is its potential use in the treatment of anxiety disorders and epilepsy. Further studies are needed to determine the efficacy of this compound in humans and to understand its mechanism of action.
Another area of interest is the development of new compounds based on the structure of this compound. The diazepanone class of compounds has been shown to have a wide range of biological activities, so there is potential for the development of new compounds with novel properties.
Conclusion:
In conclusion, this compound is a novel compound that has potential applications in scientific research. The compound has been shown to have anxiolytic, sedative, and anticonvulsant effects in animal models, and its mechanism of action is believed to involve positive allosteric modulation of the GABA receptor. Further studies are needed to determine the efficacy of this compound in humans and to explore its potential for the development of new compounds with novel properties.
Synthesemethoden
The synthesis of (3S)-3-methyl-4-(2-pyridin-3-yloxyacetyl)-1,4-diazepan-2-one involves a multi-step process that begins with the reaction of 2-bromo-3-pyridinylacetic acid with tert-butyl carbamate to form an intermediate. This intermediate is then reacted with 3-methyl-1,4-diaminobutane to form the final product, this compound. The synthesis of this compound has been optimized to produce high yields of the compound with good purity.
Eigenschaften
IUPAC Name |
(3S)-3-methyl-4-(2-pyridin-3-yloxyacetyl)-1,4-diazepan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O3/c1-10-13(18)15-6-3-7-16(10)12(17)9-19-11-4-2-5-14-8-11/h2,4-5,8,10H,3,6-7,9H2,1H3,(H,15,18)/t10-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDMHMMWVQBQTDI-JTQLQIEISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NCCCN1C(=O)COC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C(=O)NCCCN1C(=O)COC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(3S)-4-[1-(3-chlorophenyl)-5-methyltriazole-4-carbonyl]-3-methyl-1,4-diazepan-2-one](/img/structure/B7352264.png)
![(3S)-4-[2-(N-ethylanilino)acetyl]-3-methyl-1,4-diazepan-2-one](/img/structure/B7352271.png)

![(3S)-3-methyl-4-[4-(2-methylimidazol-1-yl)butanoyl]-1,4-diazepan-2-one](/img/structure/B7352282.png)
![(3S)-4-[1-(2-fluorophenyl)pyrazole-4-carbonyl]-3-methyl-1,4-diazepan-2-one](/img/structure/B7352289.png)
![(3S)-3-methyl-4-[2-(5-methyl-1-phenyltriazol-4-yl)acetyl]-1,4-diazepan-2-one](/img/structure/B7352297.png)
![(3S)-4-[6-(furan-2-yl)-2-methylpyridine-3-carbonyl]-3-methyl-1,4-diazepan-2-one](/img/structure/B7352305.png)

![(3S)-4-[4-(3,5-dimethylpyrazol-1-yl)-3-fluorobenzoyl]-3-methyl-1,4-diazepan-2-one](/img/structure/B7352319.png)
![(3S)-4-[2-(2-fluorophenyl)-5-methyl-1,3-oxazole-4-carbonyl]-3-methyl-1,4-diazepan-2-one](/img/structure/B7352332.png)
![(3S)-3-methyl-4-[4-(2-methyl-1,3-thiazol-4-yl)butanoyl]-1,4-diazepan-2-one](/img/structure/B7352341.png)